beta-Hydroxy-4-nitrobenzenepropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Hydroxy-4-nitrobenzenepropanenitrile: is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN) on a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method to synthesize beta-Hydroxy-4-nitrobenzenepropanenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones, forming hydroxynitriles.
From Halogenoalkanes: Another method involves the substitution reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, producing nitriles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Hydroxy-4-nitrobenzenepropanenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under controlled conditions to reduce the nitro group.
Major Products:
Oxidation: Produces carbonyl compounds.
Reduction: Produces amino derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in drug development due to its functional groups that can be modified to enhance biological activity.
Industry:
Mechanism of Action
The mechanism of action of beta-Hydroxy-4-nitrobenzenepropanenitrile involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitro group is an electron-withdrawing group, influencing the compound’s electrophilic and nucleophilic properties. The nitrile group can undergo nucleophilic addition reactions, forming various derivatives .
Comparison with Similar Compounds
Beta-Hydroxy-4-nitrobenzeneethanenitrile: Similar structure but with a shorter carbon chain.
4-Nitrobenzenepropanenitrile: Lacks the hydroxyl group.
Beta-Hydroxybenzenepropanenitrile: Lacks the nitro group.
Uniqueness: Beta-Hydroxy-4-nitrobenzenepropanenitrile is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
71312-64-6 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H8N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5H2 |
InChI Key |
HJMGPNYFZRPELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.